molecular formula C23H27N3O4 B264501 N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

货号 B264501
分子量: 409.5 g/mol
InChI 键: KXNRZZWQUAATAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide, also known as PIM-447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play important roles in cell proliferation, survival, and metabolism. PIM-447 has shown promise as a therapeutic agent in the treatment of cancer.

作用机制

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide inhibits the activity of PIM kinases, which are involved in a variety of cellular processes that contribute to cancer growth and survival. By inhibiting PIM kinases, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide can induce apoptosis (cell death) in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
Studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide can inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been shown to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than other types of inhibitors, such as antibodies. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has shown promise as a therapeutic agent in the treatment of cancer, which makes it an attractive target for further research.
One limitation of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in lab experiments is that it may not be effective in all types of cancer. Additionally, PIM kinases are involved in a variety of cellular processes, which means that inhibiting them may have unintended consequences.

未来方向

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide. One area of interest is the development of combination therapies that include N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide and other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in exploring the potential of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, there is a need for further research on the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in humans, which will require clinical trials.

合成方法

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been described in the scientific literature. The compound can be synthesized through a multi-step process involving the coupling of an imidazole derivative with a benzochromene derivative, followed by the addition of a propanamide group. The final product can be purified through column chromatography.

科学研究应用

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been the subject of numerous scientific studies exploring its potential as a therapeutic agent in the treatment of cancer. These studies have focused on a variety of cancer types, including leukemia, lymphoma, and solid tumors.

属性

产品名称

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

分子式

C23H27N3O4

分子量

409.5 g/mol

IUPAC 名称

N-(3-imidazol-1-ylpropyl)-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanamide

InChI

InChI=1S/C23H27N3O4/c1-15-20(29-16(2)22(27)25-10-5-12-26-13-11-24-14-26)9-8-18-17-6-3-4-7-19(17)23(28)30-21(15)18/h8-9,11,13-14,16H,3-7,10,12H2,1-2H3,(H,25,27)

InChI 键

KXNRZZWQUAATAL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCN4C=CN=C4

规范 SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCN4C=CN=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。